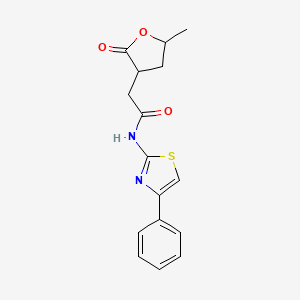
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0614700 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen Bonds in Organic Magnetic Materials
Research on benzimidazole-based organic magnetic materials, including derivatives similar to the compound , emphasizes the role of hydrogen bonds in determining molecular structures and magnetic properties. Specifically, studies on nitroxide radicals related to benzimidazoles have revealed that hydrogen bonding can influence dimerization and antiferromagnetic exchange coupling, suggesting potential applications in designing organic magnetic materials and understanding their magnetic behavior through crystallography and magnetic susceptibility analysis (Ferrer et al., 2001).
Crystal Structure Analysis
Investigations into the crystal structures of compounds closely related to "2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide" have provided detailed insights into their molecular configurations. For instance, the study of 2-Nitro-N-(4-nitrophenyl)benzamide showcases the importance of intramolecular and intermolecular hydrogen bonding in stabilizing crystal structures, which could inform the development of materials with specific desired properties (Saeed, Hussain, & Flörke, 2008).
Antimicrobial and Antitubercular Applications
The synthesis of benzamide derivatives for antimicrobial and antitubercular activities highlights the potential of compounds similar to "this compound" in medical research. Studies have shown that specific modifications to the benzamide structure can significantly enhance activity against Mycobacterium tuberculosis, offering a pathway to new treatments for tuberculosis (Nimbalkar et al., 2018).
Synthesis and Structural Studies
Synthetic methodologies and structural analyses of related compounds, such as 2-(2,4-dimethylphenyl)-2H-benzotriazole, provide insights into the chemical behavior and properties of benzamide derivatives. These studies involve the synthesis of compounds through multistep procedures and their examination using techniques like NMR and X-ray diffraction, informing the development of compounds with specific characteristics and applications (Claramunt et al., 2007).
Antitumor Research
The exploration of benzamide derivatives for antitumor properties underscores the potential biomedical applications of "this compound" and similar compounds. Research into novel classes of nitrosoureas, for instance, has revealed dose-dependent activity against various tumors, suggesting avenues for the development of new anticancer agents (Gugova et al., 1992).
Propriétés
IUPAC Name |
2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-7-10(2)14(13(8-9)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMPEAYOOFTEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dibutylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4057056.png)

![8-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4057068.png)
![methyl {3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4057088.png)
![[4-[Butanoyl-(2-methyl-5-nitrophenyl)sulfonylamino]phenyl] butanoate](/img/structure/B4057094.png)
![4-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4057105.png)
![4-chloro-6-{[(2,5-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4057112.png)

![N-(2-butoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057126.png)
![N-(3,4-dimethoxyphenyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4057127.png)

![2-methyl-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4057148.png)
![3-Cyclopentyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one](/img/structure/B4057152.png)

